molecular formula C11H19N3O B11891574 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B11891574
M. Wt: 209.29 g/mol
InChI Key: KLDPGDMWAJSWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an isopropyl group attached to the oxadiazole ring.

Preparation Methods

The synthesis of 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of azepane derivatives with isopropyl-substituted nitrile oxides can lead to the formation of the desired oxadiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole has promising applications in various fields of scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(Azepan-2-yl)-quinoline: This compound contains a quinoline ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    3-(Azepan-2-yl)-5-propylisoxazole:

Properties

IUPAC Name

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPGDMWAJSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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